1-(Azetidin-3-yl)piperidin-2-one hydrochloride
CAS No.: 1432680-40-4
Cat. No.: VC2576867
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1432680-40-4 |
---|---|
Molecular Formula | C8H15ClN2O |
Molecular Weight | 190.67 g/mol |
IUPAC Name | 1-(azetidin-3-yl)piperidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;/h7,9H,1-6H2;1H |
Standard InChI Key | GFGCLGUUBBTGDK-UHFFFAOYSA-N |
SMILES | C1CCN(C(=O)C1)C2CNC2.Cl |
Canonical SMILES | C1CCN(C(=O)C1)C2CNC2.Cl |
Introduction
Chemical Structure and Properties
1-(Azetidin-3-yl)piperidin-2-one hydrochloride consists of a piperidin-2-one ring connected to an azetidine moiety at the 3-position, with the compound existing as a hydrochloride salt. The molecule contains two nitrogen-containing heterocyclic rings joined through a C-N bond.
Basic Identification Data
The compound can be identified through several standard chemical identifiers as shown in Table 1:
Parameter | Value |
---|---|
CAS Number | 1432680-40-4 |
Molecular Formula | C₈H₁₄N₂O·HCl |
Molecular Weight | 190.67 g/mol |
MFCD Number | MFCD24369160 |
SMILES | C1CCN(C(=O)C1)C2CNC2 |
InChI | InChI=1S/C8H14N2O/c11-8-3-1-2-4-10(8)7-5-9-6-7/h7,9H,1-6H2 |
InChIKey | LSSRIQKYDNRLIM-UHFFFAOYSA-N |
Table 1: Chemical identifiers for 1-(Azetidin-3-yl)piperidin-2-one hydrochloride
Physical Properties
1-(Azetidin-3-yl)piperidin-2-one hydrochloride typically appears as a white crystalline solid with specific physical characteristics outlined in Table 2:
Property | Description |
---|---|
Appearance | White crystalline powder |
Solubility | Good solubility in water, limited solubility in non-polar organic solvents |
Recommended Storage Temperature | 4°C |
Purity (Commercial) | Typically ≥95% |
Table 2: Physical properties of 1-(Azetidin-3-yl)piperidin-2-one hydrochloride
Structural Characteristics
The molecule features two key structural components:
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A six-membered piperidin-2-one ring with a carbonyl group
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A four-membered azetidine ring connected at the 3-position
This unique structural arrangement contributes to its potential applications in medicinal chemistry, as both heterocyclic ring systems are commonly found in bioactive compounds.
Synthesis Methods
The synthesis of 1-(Azetidin-3-yl)piperidin-2-one hydrochloride can be approached through various methodologies, though published literature specifically about this compound's synthesis is somewhat limited.
General Synthetic Route
The most commonly reported synthetic pathway involves the reaction of N-(3-azetidinyl)piperidine with hydrochloric acid. This reaction typically proceeds at ambient temperature and leads to crystallization of the hydrochloride salt from solution.
Hazard Code | Description | Warning Category |
---|---|---|
H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
Table 3: GHS hazard classifications for 1-(Azetidin-3-yl)piperidin-2-one hydrochloride
Structural Relationships and Analogues
1-(Azetidin-3-yl)piperidin-2-one hydrochloride belongs to a broader class of heterocyclic compounds that have attracted interest in medicinal chemistry research.
Related Compounds
Several structurally related compounds have been reported in the literature:
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1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (CAS: 2126177-75-9) - A dihydrochloride salt variant with molecular formula C₈H₁₆Cl₂N₂O and molecular weight 227.13 g/mol
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3-(Azetidin-3-yl)-1H-benzimidazol-2-ones - Reported as bioisosteres of spiro-oxindole piperidines with activity as mGlu₂ receptor positive allosteric modulators (PAMs)
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1,3′-Biazetidine derivatives - Synthesized through aza-Michael addition reactions and explored for potential pharmacological applications
Structural Significance in Drug Design
The azetidine and piperidine ring systems present in this compound are privileged structures in medicinal chemistry:
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Azetidine rings: Their strained four-membered structure provides unique spatial arrangements that can enhance binding to biological targets
-
Piperidone rings: These saturated nitrogen heterocycles are common in various bioactive compounds and can serve as versatile scaffolds for drug design
Supplier | Catalog Number | Available Quantities | Purity |
---|---|---|---|
Combi-blocks | JD-6453 | 100mg, 250mg, 1g, 5g | 95% |
AK Scientific | 3420EL (dihydrochloride form) | 250mg, 500mg, 1g | Not specified |
Table 4: Commercial availability of 1-(Azetidin-3-yl)piperidin-2-one hydrochloride
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